2-Amino-3-(pentafluoroethoxy)propanoic acid, 98% (H-DL-Ser(CF2CF3)-OH)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

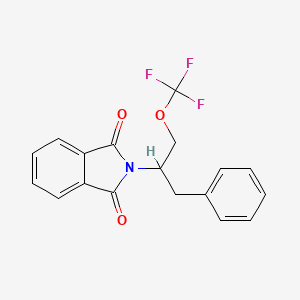

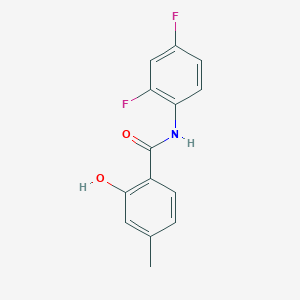

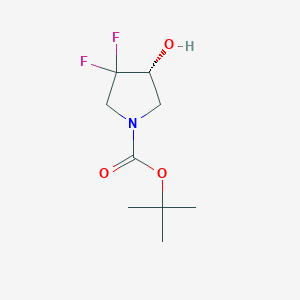

2-Amino-3-(pentafluoroethoxy)propanoic acid, also known as H-DL-Ser(CF2CF3)-OH, is a chemical compound with the formula C5H6F5NO3 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .

Molecular Structure Analysis

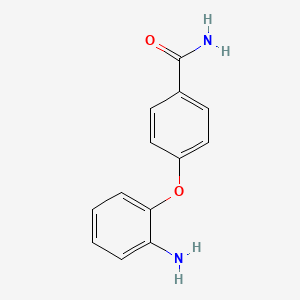

The molecular structure of 2-Amino-3-(pentafluoroethoxy)propanoic acid consists of an amino group (-NH2), a carboxyl group (-COOH), and a pentafluoroethoxy group attached to a propane backbone . The exact 3D structure could not be found in the search results.科学的研究の応用

Pharmaceutical Research and Drug Development

The unique structure of 2-Amino-3-pentafluoroethyloxy-propionic acid, with its pentafluoroethyloxy group, makes it a valuable compound in pharmaceutical research. It can be used to modify the pharmacokinetic properties of therapeutic agents, potentially leading to the development of drugs with improved efficacy and reduced toxicity .

Proteomics and Peptide Synthesis

This compound serves as a building block in the synthesis of peptides. Its incorporation into peptides can help in studying protein interactions and functions, which is crucial in understanding cellular processes and disease mechanisms .

Material Science

In material science, the compound’s ability to introduce fluorinated side chains can be exploited to create novel polymers with unique properties such as increased resistance to solvents and thermal stability .

Agricultural Chemistry

2-Amino-3-pentafluoroethyloxy-propionic acid can be used in the design of herbicides and pesticides. The fluorinated moiety could enhance the biological activity and selectivity of these agrochemicals .

Bioconjugation Techniques

The compound’s reactive amino group allows for its use in bioconjugation techniques, where it can be attached to biomolecules or surfaces, aiding in the development of diagnostic tools or targeted drug delivery systems .

Environmental Science

Research into the environmental fate of fluorinated compounds includes this acid derivative. Its study can provide insights into the degradation and persistence of fluorinated pollutants in the environment .

Catalysis

The fluorinated side chain of 2-Amino-3-pentafluoroethyloxy-propionic acid can influence the reactivity and selectivity in catalytic processes, which is beneficial in developing more efficient and sustainable chemical reactions .

Neuroscience Research

Fluorinated amino acids like this one are used in neuroscience to study neurotransmitter receptors and brain metabolism, as they can mimic natural amino acids and be detected using imaging techniques .

作用機序

Safety and Hazards

2-Amino-3-(pentafluoroethoxy)propanoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .

特性

IUPAC Name |

2-amino-3-(1,1,2,2,2-pentafluoroethoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F5NO3/c6-4(7,8)5(9,10)14-1-2(11)3(12)13/h2H,1,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHVEYIFZLXWBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OC(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-pentafluoroethyloxy-propionic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)

![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)

![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)